Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

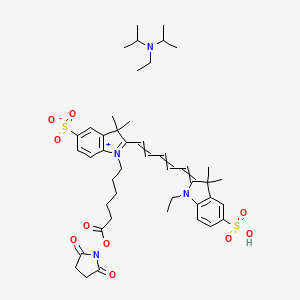

The synthesis of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% involves the preparation of a series of Cy5 derivatives that possess different 5,5’-substituents . These derivatives are incorporated into a set of DNA sequences . The parent dyes are functionalized with a monomethoxytrityl protective group, permitting rapid phosphoramidite conversion and direct internal DNA incorporation into nascent oligonucleotides .Molecular Structure Analysis

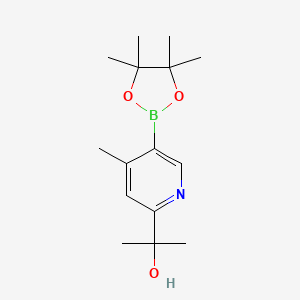

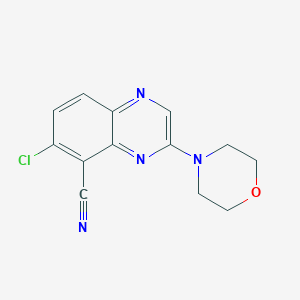

The molecular structure of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is represented by the chemical formula C45H62N4O10S2 .Chemical Reactions Analysis

Cy5.5NS succinimidyl ester selectively reacts with aliphatic amines . This non-sulfonated cyanine is not water soluble, and is mainly used for labeling oligos, peptides, and other small molecules .Scientific Research Applications

Fluorescent Labeling of Macromolecules

Cy5 N-succinimidyl ester is a bright, photostable, and pH insensitive fluorescent dye that enables simple and efficient Cy5 fluorescent labeling of any primary amine-containing macromolecule . It can be excited to about 98% of maximum with a krypton/argon laser (647 nm line) or to about 63% of maximum with a helium/neon laser (633 nm line) .

Cancer Immunotherapy

Cy5 N-succinimidyl ester has been used in the development of size-transformable antigen-presenting cell–mimicking nanovesicles for cancer immunotherapy . These nanovesicles can stimulate CD8+ T cell activation, which is crucial for effective cancer immunotherapy .

Cellular Uptake Studies

The cellular internalization behavior of compounds can be studied using Cy5 N-succinimidyl ester. For instance, it has been used to study the cellular uptake of NP-OVA-Cy5.5 and free OVA-Cy5.5 in DC2.4 cells .

Preparation of Polyacrylamide Gels

Cy5 N-succinimidyl ester can be used in the preparation of polyacrylamide (PA) gels. A study aimed to improve and simplify the preparation of PA gels using an economical crosslinker, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, to enable increased stability in protein coating .

Protein Labeling

Cy5 N-succinimidyl ester can be used for protein labeling. The NHS-ester moiety readily reacts with primary amino groups (-NH2) forming stable amide bonds .

Antibody Labeling

Cy5 N-succinimidyl ester can be used for antibody labeling. The protocol for labeling an antibody with Cy5-NH2 involves dissolving the antibody into a suitable amine-free buffer to obtain a 1-5 mg/ml solution .

Mechanism of Action

Target of Action

The primary targets of Cy5 N-succinimidyl ester DIPEA Salt are the amino groups in peptides, proteins, and oligonucleotides . The compound is used as a reactive dye for labeling these targets .

Mode of Action

The compound interacts with its targets by binding to the amino groups present in peptides, proteins, and oligonucleotides . This binding process requires a small amount of organic co-solvent, such as DMF or DMSO .

Result of Action

The primary result of the compound’s action is the successful labeling of target molecules, which can then be detected due to the compound’s fluorescence properties . The compound has an excitation wavelength of 649 nm and an emission wavelength of 670 nm .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture . Therefore, it should be stored in a dark, moisture-free environment . Furthermore, the presence of certain substances, such as azide or thiomersal, can interfere with protein labeling .

properties

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAMARUTRNBVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N4O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy5-se/dipea(1:1) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

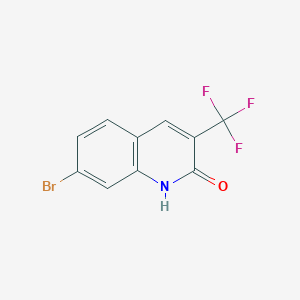

![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

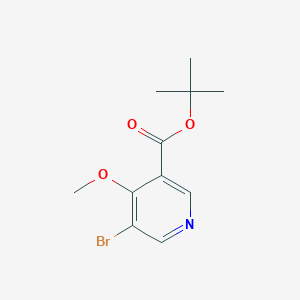

![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)